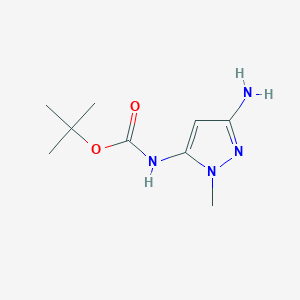
1-bromo-4-methyl-3-(propan-2-yl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-bromo-4-methyl-3-(propan-2-yl)pentane” is a chemical compound with the molecular formula C9H19Br . It is an alkylating agent and can be used in organic synthesis .
Synthesis Analysis
This compound can be synthesized by treating 4-methyl-1-pentanol with phosphorous tribromide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a chain of carbon atoms with hydrogen and bromine atoms attached. The presence of a bromine atom makes it a bromoalkane .Safety and Hazards
Direcciones Futuras
The future directions for “1-bromo-4-methyl-3-(propan-2-yl)pentane” could involve its use in the synthesis of other organic compounds. For example, it may be used in the synthesis of diethyl 2-(4’-methylpentyl)malonate, 1,3-bis(4-(isopentyloxy)phenyl)urea, and 1,3-bis(4-(isopentyloxy)phenyl)thiourea .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1-bromo-4-methyl-3-(propan-2-yl)pentane can be achieved through a substitution reaction of 4-methyl-3-(propan-2-yl)pentane with bromine in the presence of a Lewis acid catalyst.", "Starting Materials": [ "4-methyl-3-(propan-2-yl)pentane", "Bromine", "Lewis acid catalyst (such as aluminum bromide or iron(III) bromide)" ], "Reaction": [ "Step 1: Dissolve 4-methyl-3-(propan-2-yl)pentane in anhydrous dichloromethane.", "Step 2: Add bromine dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Add a small amount of Lewis acid catalyst to the reaction mixture and continue stirring for several hours.", "Step 4: Quench the reaction by adding water and stirring vigorously.", "Step 5: Separate the organic layer and wash it with water and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 7: Concentrate the organic layer under reduced pressure to obtain 1-bromo-4-methyl-3-(propan-2-yl)pentane as a colorless liquid." ] } | |
Número CAS |
1571913-29-5 |
Fórmula molecular |
C9H19Br |
Peso molecular |
207.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



